molecular formula C22H22O3 B8343914 2-(2,4-Bis(benzyloxy)phenyl)ethanol

2-(2,4-Bis(benzyloxy)phenyl)ethanol

Cat. No.: B8343914
M. Wt: 334.4 g/mol
InChI Key: IAHHRHLYTXSSQC-UHFFFAOYSA-N
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Description

2-(2,4-Bis(benzyloxy)phenyl)ethanol is an organic compound characterized by the presence of two benzyloxy groups attached to a phenyl ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Bis(benzyloxy)phenyl)ethanol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Bis(benzyloxy)phenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The benzylic alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic alcohol group can yield benzaldehyde or benzoic acid, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-(2,4-Bis(benzyloxy)phenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2,4-Bis(benzyloxy)phenyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes .

Properties

Molecular Formula

C22H22O3

Molecular Weight

334.4 g/mol

IUPAC Name

2-[2,4-bis(phenylmethoxy)phenyl]ethanol

InChI

InChI=1S/C22H22O3/c23-14-13-20-11-12-21(24-16-18-7-3-1-4-8-18)15-22(20)25-17-19-9-5-2-6-10-19/h1-12,15,23H,13-14,16-17H2

InChI Key

IAHHRHLYTXSSQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)CCO)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

10 ml (20 mmole) 2 M borane dimethyl sulfide complex in diethyl ether was slowly added to 6.3 g (18.1 mmole) 2,4-dibenzyloxyphenyl acetic acid dissolved in 50 ml dry tetrahydrofuran cooled on an ice bath under nitrogen and then stirred for 7 days at room temperature. The reaction was quenched with water and extracted with ethyl acetate, dried with magnesium sulfate and evaporated. The crude product was purified by chromatography on silica gel using dichloromethane/methanol as eluent to give 2.63 g of the desired product and a mixture of 2,4-dibenzyloxyphenyl acetic acid and the desired product. The mixture was dissolved in 100 ml ethyl acetate, 0.152 g (4 mmole) lithium aluminum hydride was added in portions and the mixture was stirred at room temperature for 6 hours. After 4 hours some more lithium aluminum hydride was added. The reaction was quenched with 1% hydrochloric acid and the solution was filtered. The filtrate was dried with magnesium sulfate and evaporated in vacuo to give 1.3 g more of 2-[2,4-di(benzyloxy)phenyl]-1-ethanol (total yield 3.9 g, 64.4%).
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